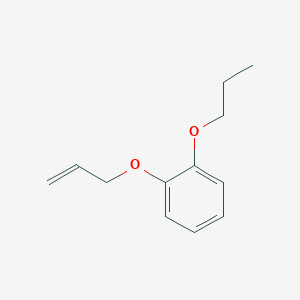

1-Allyloxy-2-propoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-prop-2-enoxy-2-propoxybenzene |

InChI |

InChI=1S/C12H16O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3,5-8H,1,4,9-10H2,2H3 |

InChI Key |

AQMUBHUJKKJZMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1OCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways to 1 Allyloxy 2 Propoxybenzene

Established Synthetic Routes and Mechanistic Considerations

The most prominent and widely utilized method for synthesizing ethers is the Williamson ether synthesis, a robust reaction that has been a staple in organic chemistry for over a century. wikipedia.orglscollege.ac.in This method is particularly well-suited for the preparation of asymmetrical ethers like 1-allyloxy-2-propoxybenzene.

Nucleophilic Substitution Approaches for Ether Formation

The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgbyjus.com In the context of this compound, two primary disconnection approaches are feasible:

Route A: The reaction of 2-propoxyphenoxide with an allyl halide (e.g., allyl bromide or allyl chloride).

Route B: The reaction of 2-allyloxyphenoxide with a propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane).

Both routes begin with the deprotonation of the corresponding phenol (B47542) (2-propoxyphenol or 2-allyloxyphenol) using a strong base to form the highly nucleophilic phenoxide ion. khanacademy.orgyoutube.com

The synthesis of the precursor 2-propoxyphenol (B1580926) can be achieved through the alkylation of catechol (1,2-dihydroxybenzene) with a propyl halide. guidechem.com Similarly, 2-allyloxyphenol can be synthesized by reacting catechol with an allyl halide. ontosight.ai It has also been isolated as a natural product from a marine actinobacterium. researchgate.netresearchgate.net

The efficiency of the Williamson ether synthesis is highly dependent on the choice of reagents and reaction conditions.

Base: Strong bases are required to quantitatively generate the phenoxide ion. Sodium hydride (NaH) is a common and effective choice as it forms a non-nucleophilic hydride anion that deprotonates the phenol to produce hydrogen gas, which simply bubbles out of the reaction mixture. khanacademy.orgyoutube.com Other strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) can also be employed. ontosight.aicareers360.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred for Williamson ether synthesis. numberanalytics.com These solvents are capable of solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion.

Alkyl Halide: The reactivity of the alkyl halide follows the trend I > Br > Cl. francis-press.com Therefore, allyl bromide would be a more reactive electrophile than allyl chloride in Route A. The alkylating agent should ideally be a primary halide to minimize competing elimination reactions. wikipedia.orgbyjus.com

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate. lscollege.ac.in However, excessively high temperatures can lead to side reactions.

A study on the optimization of a microwave-enhanced Williamson ether synthesis highlighted that variables such as reagent equivalencies, solvent volume, microwave reaction time, temperature, and wattage can all be manipulated to improve reaction outcomes. acs.org

Table 1: Reagent and Condition Optimization for Williamson Ether Synthesis

| Parameter | Options | Considerations |

|---|---|---|

| Base | NaH, K₂CO₃, NaOH | NaH is often preferred for its clean reaction profile. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |

| Alkyl Halide | R-I, R-Br, R-Cl | Iodides are the most reactive, but also more expensive. |

| Temperature | 50-100 °C | Balances reaction rate and potential for side reactions. |

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgkhanacademy.org In this concerted process, the nucleophilic phenoxide ion attacks the electrophilic carbon atom of the alkyl halide from the backside, relative to the leaving group. byjus.com This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. However, in the synthesis of this compound, neither the allyl nor the propyl group has a stereocenter at the reaction site.

The S_N2 mechanism dictates that the reaction works best with unhindered primary alkyl halides. wikipedia.orgbyjus.com Secondary alkyl halides can also be used, but they are more prone to undergo a competing E2 elimination reaction, especially in the presence of a strong, sterically hindered base. Tertiary alkyl halides are generally unsuitable for the Williamson ether synthesis as they will almost exclusively undergo elimination to form alkenes. masterorganicchemistry.com

Exploration of Alternative Synthetic Strategies

While the Williamson ether synthesis is the most direct method, other strategies can be envisioned for the synthesis of dialkoxybenzenes. One such method involves the Baeyer-Villiger oxidation of a suitably substituted benzaldehyde. researchgate.netacgpubs.org For instance, 4-alkoxybenzaldehydes can be oxidized to form 4-alkoxyphenols, which can then be further alkylated. researchgate.net A similar approach could potentially be adapted for the synthesis of ortho-substituted dialkoxybenzenes.

Another approach involves the use of silver(I) oxide (Ag₂O) as a mild reagent in a variation of the Williamson synthesis, which avoids the need for a strong base and the pre-formation of the alkoxide. libretexts.org This can be particularly useful for sensitive substrates.

Advanced Synthetic Modifications and Derivatization Approaches

Once the this compound scaffold is assembled, further modifications can be undertaken to introduce additional functionality.

Regioselective Functionalization of the Aromatic Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating alkoxy groups. The directing effects of these groups will govern the position of any incoming electrophile. Both the allyloxy and propoxy groups are ortho-, para-directing. In this case, the positions ortho and para to each alkoxy group are potential sites for functionalization.

Recent advances have demonstrated the site-selective C-H amination of arenes, including dialkoxybenzenes, using electrochemical methods. nih.govnih.gov These methods can offer high regioselectivity, often favoring the para position. nih.gov Furthermore, studies on the reaction of dialkoxybenzenes with reagents like Selectfluor have shown that the substitution pattern can dictate the reaction's outcome, leading to either amination or fluorination. nsf.govnih.gov Such methodologies could potentially be applied to this compound to introduce nitrogen or fluorine-containing functional groups at specific positions on the aromatic ring.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Propoxyphenol |

| Allyl bromide |

| Allyl chloride |

| 2-Allyloxyphenol |

| 1-Bromopropane |

| 1-Chloropropane |

| Catechol |

| Sodium hydride |

| Potassium carbonate |

| Sodium hydroxide |

| Dimethylformamide |

| Dimethyl sulfoxide |

| 4-Alkoxybenzaldehydes |

| 4-Alkoxyphenols |

Transformations Involving the Allyloxy Moiety

The allyloxy group, characterized by the presence of a reactive double bond, offers a rich platform for a variety of chemical transformations. These include addition reactions across the olefin and sigmatropic rearrangements, which can be followed by further functionalization.

Investigation of Olefinic Addition Reactions

The olefinic bond within the allyloxy group of this compound is susceptible to a range of addition reactions, providing a pathway to introduce new functional groups. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous allyl aryl ethers such as allyl phenyl ether and eugenol (B1671780). nih.govvanderbilt.eduresearchgate.net

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent (e.g., BH₃•THF), followed by oxidation with hydrogen peroxide in a basic medium, is expected to yield 3-(2-propoxyphenyl)propan-1-ol. The reaction proceeds via a syn-addition of the hydroborane across the double bond. masterorganicchemistry.com

Epoxidation: The reaction of the allyloxy group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of the corresponding epoxide, 2-(oxiran-2-ylmethyl)-1-propoxybenzene. vanderbilt.edumasterorganicchemistry.com This transformation is a stereospecific syn-addition. masterorganicchemistry.com The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a range of functionalities.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of the allyloxy group can proceed via a radical or an electrophilic mechanism, depending on the reaction conditions. pressbooks.pubbyjus.com Radical halogenation, often initiated by light or a radical initiator, can lead to substitution at the allylic position. pressbooks.pub In contrast, electrophilic addition typically results in the formation of a dihalo-adduct. To favor allylic substitution over addition, low concentrations of the halogen and high temperatures are often employed. pressbooks.pub

| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Hydroboration-Oxidation | Allyl phenyl ether | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 3-Phenoxypropan-1-ol | - | acs.org |

| Epoxidation | Allyl phenyl ether | m-CPBA, CH₂Cl₂ | 2-(Phenoxymethyl)oxirane | - | vanderbilt.edu |

| Bromination | Eugenol | Br₂/AcOH | 4-(2,3-Dibromopropyl)-2-methoxyphenol | - | nih.gov |

Note: Yields are not always reported in the literature for these specific model reactions.

Mechanistic Studies of Claisen Rearrangement and Subsequent Functionalization

The Claisen rearrangement is a powerful, thermally-induced d-nb.infod-nb.info-sigmatropic rearrangement specific to allyl aryl ethers and allyl vinyl ethers. organic-chemistry.org When this compound is heated, it is expected to undergo a Claisen rearrangement to yield 2-allyl-6-propoxyphenol. This reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. scirp.org The rearrangement is generally intramolecular and results in the allyl group migrating to the ortho position of the aromatic ring. colab.ws

The initial product of the rearrangement is a dienone intermediate, which rapidly tautomerizes to the more stable phenolic form. organic-chemistry.org

Following the Claisen rearrangement, the newly formed 2-allyl-6-propoxyphenol presents two key functional handles for further derivatization: the phenolic hydroxyl group and the terminal double bond of the allyl group.

Functionalization of the Phenolic Hydroxyl Group:

Etherification: The phenolic hydroxyl group can be readily converted into an ether by reaction with alkyl halides in the presence of a base. For instance, reaction with an alkyl bromide (R-Br) and a base like potassium carbonate would yield 1-alkoxy-2-allyl-6-propoxybenzene. organic-chemistry.org

Esterification: Esterification can be achieved by reacting the phenol with an acid chloride or an acid anhydride. chemguide.co.uklibretexts.org For example, treatment with an acyl chloride (RCOCl) in the presence of a base like pyridine (B92270) would furnish the corresponding ester, 2-allyl-6-propoxyphenyl acetate. libretexts.org

Functionalization of the Allyl Group:

Oxidation: The terminal double bond of the allyl group can be oxidized to afford various functional groups. For instance, ozonolysis followed by a reductive workup would yield an aldehyde, while oxidative cleavage (e.g., with KMnO₄) could lead to a carboxylic acid. chemguide.co.uklibretexts.orgorganic-chemistry.orgresearchgate.net

Isomerization: The terminal double bond can be isomerized to an internal, more stable position to form a propenyl group, which is in conjugation with the aromatic ring. This can be achieved using various catalysts. rsc.org

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Etherification | 2-Allylphenol | N-Phenylbenzimidoyl chloride, NaOH, CH₂Cl₂, H₂O, TBAB | N-Phenylbenzimidic acid 2-allylphenyl ester | - | researchgate.net |

| Esterification | 2-Allylphenol | Acetic anhydride, pyridine | 2-Allylphenyl acetate | - | chemguide.co.uk |

| Oxidative Cyclization | 2-Allylphenols | Pd(OAc)₂, various conditions | 2,3-Dihydrobenzofuran derivatives | - | acs.orgresearchgate.netresearchgate.net |

Derivatization of the Propoxy Group

The propoxy group in this compound is generally less reactive than the allyloxy moiety. However, under specific conditions, it can be cleaved or transformed.

Ether Cleavage: The cleavage of aryl alkyl ethers, such as the propoxy group, typically requires harsh conditions. Reagents like boron tribromide (BBr₃) are effective for the dealkylation of aryl ethers to the corresponding phenols. ufp.ptnih.govnih.govresearchgate.net In the case of this compound, selective cleavage of the propoxy group over the allyloxy group would be challenging due to the similar nature of the ether linkages. However, by carefully controlling the reaction conditions and stoichiometry of the reagent, some level of selectivity might be achievable. The mechanism of BBr₃-mediated ether cleavage is thought to proceed through the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion. ufp.ptnih.gov

Transetherification: Another potential transformation is transetherification, where the propoxy group is exchanged for another alkoxy group. This can be achieved by reacting the aryl propyl ether with an excess of another alcohol in the presence of a suitable catalyst, such as a Lewis acid or a solid acid catalyst. aimspress.comacs.orggoogle.commasterorganicchemistry.com The equilibrium of the reaction can be shifted towards the desired product by using the new alcohol as the solvent. masterorganicchemistry.com

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Ether Cleavage | Aryl methyl ethers | BBr₃, CH₂Cl₂, low temperature | Aryl alcohol and methyl bromide | - | researchgate.net |

| Transetherification | Symmetrical ethers | Primary alcohols, Iron(III) triflate | Unsymmetrical ethers | - | acs.org |

Chemical Reactivity and Mechanistic Investigations of 1 Allyloxy 2 Propoxybenzene

Oxidative Transformations and Product Characterization

The oxidation of 1-Allyloxy-2-propoxybenzene primarily targets the electron-rich allyl group. While specific studies on this exact molecule are not prevalent in the reviewed literature, the reactivity can be inferred from established transformations of analogous allyl phenyl ethers.

One significant oxidative pathway is the Wacker-type oxidation. Utilizing a palladium catalyst system, such as Pd(OAc)₂ or PdCl₂ combined with a polyoxometalate like H₅PV₂Mo₁₀O₄₀, allyl phenyl ethers are selectively converted into the corresponding methyl ketones. researchgate.net This reaction proceeds under aerobic conditions and is often more efficient than traditional PdCl₂/CuCl₂ systems. researchgate.net For this compound, this transformation would yield 1-(2-propoxyphenyl)acetone.

Another method involves oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). DDQ is known to oxidize allylic ethers to produce carbonyl compounds. cdnsciencepub.com The reaction is thought to proceed via hydride abstraction from the carbon adjacent to the ether oxygen, leading to the formation of an aldehyde or ketone. cdnsciencepub.com

Furthermore, a metal-free approach using molecular iodine in water can achieve the deprotective oxidation of allylic ethers to their corresponding α,β-unsaturated aldehydes or ketones. rsc.org This method is notable for its operational simplicity. The proposed mechanism involves the formation of an allylic alcohol intermediate, which is then oxidized to the carbonyl product. rsc.org

Table 1: Summary of Potential Oxidative Transformations

| Reaction Type | Reagents/Catalyst | Likely Major Product from this compound |

|---|---|---|

| Wacker-type Oxidation | Pd(OAc)₂ / H₅PV₂Mo₁₀O₄₀, O₂ | 1-(2-propoxyphenyl)acetone |

| DDQ Oxidation | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Carbonyl compounds (e.g., aldehyde/ketone) |

| Iodine-mediated Oxidation | I₂ / H₂O | α,β-Unsaturated aldehyde or ketone |

Reductive Processes and Selective Hydrogenation Studies

The reduction of this compound presents a challenge in chemoselectivity: the selective saturation of the allyl group's carbon-carbon double bond without causing hydrogenolysis of the ether linkages or reduction of the aromatic ring.

Chemoselective Hydrogenation of Unsaturated Linkages

Modern catalytic methods have shown remarkable success in the chemoselective hydrogenation of alkenes in polyfunctional molecules. For a substrate like this compound, the goal is to convert the allyloxy group to a propoxy group, resulting in 1,2-dipropoxybenzene. Catalytic systems based on first-row transition metals such as manganese and cobalt have been developed for the stepwise radical hydrogenation of alkenes. acs.org These methods exhibit excellent functional group tolerance, sparing phenyl ethers, aryl halides, and other sensitive moieties. acs.orgnih.gov This approach avoids the use of high-pressure hydrogen gas, instead employing silanes as the hydrogen source. nih.gov The result is the selective reduction of the alkene, yielding the thermodynamically favored alkane product. acs.org

Catalytic Systems and Reaction Pathway Determination

The catalytic systems for this selective hydrogenation often involve manganese or cobalt complexes, such as Mn(dpm)₃ (dpm = dipivaloylmethanate), in the presence of a silane (B1218182) like phenylsilane (B129415) and a radical initiator. acs.org The reaction proceeds through a metal-hydride-mediated hydrogen atom transfer (MHAT) mechanism. nih.gov This process generates unstabilized carbon radicals from the alkene, which are then further reduced. nih.gov A key advantage of this pathway is its chemofidelity; it is remarkably tolerant of functional groups that are typically reactive under other reduction conditions, such as dissolving metal reductions. nih.gov For this compound, this method would selectively hydrogenate the allyl C=C bond to yield 1,2-dipropoxybenzene.

Table 2: Catalytic System for Selective Hydrogenation

| Starting Material | Catalyst System | Reductant | Product |

|---|---|---|---|

| This compound | Manganese or Cobalt complexes (e.g., Mn(dpm)₃) | Phenylsilane | 1,2-Dipropoxybenzene |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the two existing alkoxy groups. Both the allyloxy (-OCH₂CH=CH₂) and propoxy (-OCH₂CH₂CH₃) groups are activating, electron-donating groups. fiveable.me They direct incoming electrophiles to the ortho and para positions relative to themselves through resonance stabilization of the sigma complex intermediate. fiveable.melibretexts.org

In a 1,2-disubstituted benzene ring, the directing effects of both groups must be considered. The two groups work in concert to strongly activate the C4 and C5 positions, which are para to the propoxy and allyloxy groups, respectively. The C3 and C6 positions are ortho to one group but meta to the other, making them less favored. Computational studies on the closely related 1,2-dimethoxybenzene (B1683551) (veratrole) confirm this preference. For instance, DFT analysis of nitration shows that substitution occurs overwhelmingly at the 4- and 5-positions. acs.org Similarly, Friedel-Crafts reactions with 1,2-dimethoxybenzene show a high degree of regioselectivity for the C4 position. scirp.orgresearchgate.net Therefore, electrophilic attack on this compound is predicted to occur almost exclusively at positions 4 and 5.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Products |

|---|---|---|

| Nitration | NO₂⁺ | 1-Allyloxy-2-propoxy-4-nitrobenzene and 1-Allyloxy-2-propoxy-5-nitrobenzene |

| Halogenation | Br⁺ / Cl⁺ | 4-Bromo-1-allyloxy-2-propoxybenzene and 5-Bromo-1-allyloxy-2-propoxybenzene |

| Friedel-Crafts Acylation | R-C=O⁺ | 4-Acyl-1-allyloxy-2-propoxybenzene and 5-Acyl-1-allyloxy-2-propoxybenzene |

Studies on Ether Cleavage and Rearrangement Mechanisms

The ether linkages in this compound can undergo two primary types of reactions: intramolecular rearrangement and intermolecular cleavage.

The most notable rearrangement is the thermal Claisen rearrangement, a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement characteristic of allyl aryl ethers. wikipedia.org Upon heating, this compound is expected to undergo a concerted, intramolecular reaction where the allyl group migrates from the oxygen atom to the ortho position (C6) of the benzene ring. organic-chemistry.orggoogle.com This reaction proceeds through a cyclic transition state to form the isomeric phenol (B47542), 2-allyl-6-propoxyphenol. wikipedia.orgorganic-chemistry.org This transformation is well-documented for 1-allyloxy-2-alkoxybenzenes. google.com

Ether cleavage, the breaking of the C-O bonds, is typically achieved by treatment with strong acids, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgtransformationtutoring.com The reaction mechanism depends on the structure of the ether. For aryl alkyl ethers, the Ar–O bond remains intact because sp²-hybridized carbons are resistant to nucleophilic substitution. libretexts.orglibretexts.org Cleavage therefore occurs at the alkyl C–O bond. In this compound, there are two such bonds: the allyl-oxygen bond and the propyl-oxygen bond. Cleavage of the propyl group would proceed via an Sₙ2 mechanism, while cleavage of the allyl group can proceed via an Sₙ1 mechanism due to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org Consequently, treatment with one equivalent of HBr or HI could lead to a mixture of products: 2-propoxyphenol (B1580926) (from cleavage of the allyl group) and 2-allyloxyphenol (from cleavage of the propyl group), along with the corresponding allyl halide and propyl halide. Using an excess of the acid would cleave both ether linkages, ultimately yielding catechol (1,2-dihydroxybenzene), allyl halide, and propyl halide. libretexts.org

Table 4: Products of Rearrangement and Cleavage Reactions

| Reaction Type | Conditions | Major Product(s) |

|---|---|---|

| Claisen Rearrangement | Heat | 2-allyl-6-propoxyphenol |

| Ether Cleavage | HBr or HI (1 equivalent) | 2-Propoxyphenol, Allyl halide, 2-Allyloxyphenol, Propyl halide |

| Ether Cleavage | HBr or HI (excess) | Catechol, Allyl halide, Propyl halide |

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-Allyloxy-2-propoxybenzene, ¹H NMR provides precise information about the electronic environment of each proton, their connectivity through spin-spin coupling, and the quantitative ratio of protons in different environments.

Detailed ¹H NMR spectral data has been reported for this compound. google.com The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals for the aromatic, allylic, and propoxy protons.

The aromatic protons appear as a complex multiplet in the range of δ 6.68-7.15 ppm, indicative of the four protons on the benzene (B151609) ring. google.com The vinyl protons of the allyl group exhibit distinct signals due to their different chemical environments and coupling interactions. The internal vinyl proton (-CH=CH₂) appears as a doublet of doublet of triplets (ddt) around δ 6.14 ppm, with coupling constants J=17.3, 10.5, and 5.3 Hz. google.com The terminal vinyl protons (=CH₂) show up as two separate signals: a doublet of quartets (dq) at δ 5.42 ppm (J=17.3, 1.6 Hz) and another dq at δ 5.26 ppm (J=10.5, 1.6 Hz), corresponding to the trans and cis protons relative to the internal vinyl proton, respectively. google.com

The methylene (B1212753) protons of the allyl group (-O-CH₂-CH=) are observed as a doublet of triplets at approximately δ 4.60 ppm. google.com The signals for the propoxy group include a triplet for the terminal methyl protons and two multiplets for the methylene protons, with chemical shifts characteristic of an n-propoxy chain attached to an aromatic ring.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic | 6.68-7.15 | m | - |

| Allyl (-CH=) | 6.14 | ddt | 17.3, 10.5, 5.3 |

| Allyl (=CH₂, trans) | 5.42 | dq | 17.3, 1.6 |

| Allyl (=CH₂, cis) | 5.26 | dq | 10.5, 1.6 |

| Allyl (-OCH₂-) | 4.60 | dt | - |

Data obtained from a 600 MHz NMR spectrometer in CDCl₃. google.com

Mass Spectrometry for Reaction Pathway and Fragment Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺) and various fragment ions.

For the related compound 1-allyloxy-4-propoxybenzene, GC-MS analysis has been used to quantify the compound, using the sum of the ion peak areas for m/z 109, 151, and 192. oup.com The presence of the molecular ion at m/z 192 is consistent with the expected molecular weight. oup.com The fragmentation of this compound is expected to follow similar pathways, with characteristic losses of the allyl and propoxy side chains. The initial fragmentation would likely involve the cleavage of the ether bonds or rearrangements of the alkyl chains.

Table 2: Key Mass Spectrometry Data for Isomers of Allyloxy-propoxybenzene

| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| 1-Allyloxy-3-propoxybenzene | 192 | 164, 150 |

| 1-Allyloxy-4-propoxybenzene | 192 | 151, 109 |

Data obtained from GC-MS analysis. google.comoup.com

The analysis of these fragmentation patterns is crucial for distinguishing between isomers and for identifying unknown products in a reaction mixture, thereby elucidating reaction pathways such as the Claisen rearrangement, which is common for allyl aryl ethers. google.com

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to the C-H bonds of the aromatic ring and the alkyl chains, the C=C bond of the allyl group, and the C-O ether linkages.

While a specific FT-IR spectrum for this compound is not provided in the searched literature, the spectra of related compounds offer valuable insights. For instance, the IR spectrum of 2-Allyl-4-methoxy-1-propoxybenzene shows a characteristic C=O stretching frequency at 2950 cm⁻¹, which is likely a typo in the original source and should correspond to C-H stretching. tandfonline.com More informatively, the NIST WebBook provides a detailed IR spectrum for allyl phenyl ether. nist.gov This spectrum shows characteristic peaks for the aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, the C=C stretching of the allyl group around 1650 cm⁻¹, and strong C-O stretching bands in the 1200-1000 cm⁻¹ region. nist.gov A spectrum for the closely related 1-allyloxy-2-methoxy-benzene is also noted as being available. chemicalbook.com

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Alkyl C-H (propoxy, allyl) | Stretching | 3000-2850 |

| Alkene C=C (allyl) | Stretching | ~1650 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ether C-O-C (aryl-alkyl) | Asymmetric Stretching | ~1250 |

| Ether C-O-C (alkyl-alkyl) | Symmetric Stretching | ~1050 |

These characteristic absorption bands allow for the confirmation of the presence of the key functional groups in the molecule and can be used to monitor the progress of reactions, such as the formation of the ether linkages during synthesis.

X-ray Crystallography of Key Derivatives (if applicable for related compounds)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov While this compound is a liquid at room temperature, its crystalline derivatives or related solid compounds can be analyzed using this technique to provide precise bond lengths, bond angles, and conformational details. google.com

There are no reports in the reviewed literature of the X-ray crystal structure of this compound itself. However, the crystal structures of other molecules containing allyloxy groups have been determined, providing a model for the structural features of this moiety in the solid state. For example, the single-crystal X-ray diffraction study of a new allyl derivative of curcumin, (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione, has been reported. mdpi.com This analysis revealed the planarity of the benzene rings and the conformation of the allyloxy groups within the crystal lattice. mdpi.com

Computational Chemistry and Theoretical Investigations of 1 Allyloxy 2 Propoxybenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of a molecule. researchgate.net These calculations can predict various molecular attributes, including optimal geometry, electronic energy, dipole moment, and the distribution of electron density. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are commonly used for these purposes. mdpi.com

For a molecule like 1-Allyloxy-2-propoxybenzene, quantum chemical calculations can elucidate the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. This is crucial for understanding its reactivity. The calculations also yield energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental in predicting chemical reactivity and electronic transitions. mdpi.com

Table 1: Computed Properties for 1-Allyloxy-4-propoxybenzene (Isomer of this compound)

| Property | Value | Reference |

| Molecular Weight | 192.25 g/mol | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 192.115029749 Da | nih.gov |

| Topological Polar Surface Area | 18.5 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

| Formal Charge | 0 | nih.gov |

This data is for an isomer and serves to illustrate the output of computational chemistry calculations.

The results of these calculations, such as Mulliken effective charges on atoms, dipole moments, and thermodynamic parameters like enthalpy (H) and Gibbs free energy (G), provide a comprehensive electronic and energetic profile of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. plos.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. plos.orgrsc.org

For this compound, MD simulations can explore its vast conformational space. The molecule possesses several rotatable bonds, leading to a multitude of possible three-dimensional arrangements. nih.gov MD simulations can identify the most stable conformations and the energy barriers between them. This analysis often involves tracking metrics like the root-mean-square deviation (RMSD) to monitor structural stability and the radius of gyration to assess the molecule's compactness over the simulation. researchgate.net

Furthermore, MD simulations are invaluable for studying how this compound interacts with other molecules, such as solvents or other chemical species. These simulations can reveal the nature and dynamics of intermolecular forces, like van der Waals forces and hydrogen bonds, which govern the molecule's behavior in a condensed phase. rsc.org The simulations can be performed at different temperatures and pressures to understand how these conditions affect the molecular structure and dynamics. mpg.de

Table 2: Key Outputs of Molecular Dynamics Simulations

| Parameter | Description | Significance for this compound |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein/molecule structures. | Indicates the stability of the molecule's conformation over time. researchgate.net |

| Radius of Gyration | A measure of the compactness of a structure. | Reveals changes in the overall shape and size of the molecule. researchgate.net |

| Intermolecular Interaction Energy | The energy associated with the forces between molecules. | Quantifies the strength of interactions with surrounding molecules. |

| Conformational Population | The distribution of different spatial arrangements of the molecule. | Identifies the most probable and energetically favorable shapes of the molecule. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reactions, mapping out the entire reaction pathway from reactants to products. This involves identifying and characterizing all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. lookchem.com

For this compound, several reactions could be modeled. For instance, the Claisen rearrangement is a characteristic reaction of allyl aryl ethers. tandfonline.com Computational modeling could elucidate the concerted pericyclic mechanism of this reaction, providing the three-dimensional structure of the transition state and the activation energy required for the reaction to proceed.

Another potential reaction is the hydrogenation of the allyl group's double bond. acs.org Theoretical modeling could compare the energetics of different hydrogenation pathways, helping to predict reaction conditions that might favor one product over another. acs.org These models calculate the potential energy surface of the reaction, and from this, thermodynamic and kinetic parameters can be derived.

Table 3: Parameters from Reaction Pathway Modeling

| Parameter | Definition | Relevance to this compound Reactions |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Determines the rate of potential reactions like Claisen rearrangement or hydrogenation. |

| Transition State Geometry | The specific arrangement of atoms at the highest point on the potential energy surface. | Provides insight into the mechanism of the chemical transformation. lookchem.com |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of a potential reaction. researchgate.net |

Structure-Activity Relationship (SAR) Studies through Computational Modeling (excluding biological efficacy)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its activity. gardp.org While often used in drug discovery, SAR principles can also be applied to understand relationships between structure and other properties like chemical reactivity or physical characteristics, independent of biological efficacy. oncodesign-services.comnih.gov

Computational modeling is a cornerstone of modern SAR studies. oncodesign-services.com For this compound and its analogues, computational SAR can be used to build predictive models that link structural features to specific endpoints. For example, by systematically modifying the structure in silico (e.g., changing the position or nature of the alkoxy groups) and calculating properties like reactivity, polarity, or stability for each analogue, a quantitative structure-activity relationship (QSAR) model can be developed.

These models can help in designing new molecules with desired properties. For instance, if the goal is to enhance the rate of a specific reaction, SAR models can suggest structural modifications that would lower the activation energy. Studies on related compounds, such as eugenol (B1671780) derivatives, have shown that factors like the orientation of the allyl group and the molecular volume of substituents are major factors in their inhibitory potency, a concept that can be explored computationally. tandfonline.com Similarly, SAR studies on the isomer 1-allyloxy-4-propoxybenzene have revealed that the presence and position of the allyloxy and propoxy groups are crucial for certain activities. sfu.ca

Synthesis and Structure Property Relationships of Derivatives and Analogues

Synthesis of Positional Isomers (e.g., 1-Allyloxy-4-propoxybenzene) and Alkoxy Homologs

The synthesis of 1-allyloxy-2-propoxybenzene and its positional isomers, such as 1-allyloxy-4-propoxybenzene, is typically achieved through the Williamson ether synthesis. This method involves the sequential alkylation of a corresponding dihydroxybenzene precursor—catechol (for the 1,2-isomer), resorcinol (B1680541) (for the 1,3-isomer), or hydroquinone (B1673460) (for the 1,4-isomer). google.com

The general synthetic strategy begins with the monoalkylation of the dihydroxybenzene. google.com For instance, the synthesis of 1-allyloxy-4-propoxybenzene starts with 1,4-dihydroxybenzene (hydroquinone). google.comresearchgate.net In the first step, hydroquinone is reacted with one equivalent of an alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent like acetone. researchgate.net This reaction selectively forms the mono-substituted intermediate, 4-allyloxyphenol. researchgate.net

In the second step, the resulting phenolic intermediate is subjected to another alkylation reaction with a different alkyl halide. To obtain 1-allyloxy-4-propoxybenzene, 4-allyloxyphenol is treated with a propylating agent like 1-bromopropane (B46711), again in the presence of a base, to yield the final dialkoxybenzene product. google.com A similar two-step sequence starting from catechol (1,2-dihydroxybenzene) is used to produce this compound. google.com

This versatile methodology allows for the creation of a wide range of alkoxy homologs by simply varying the alkyl halides used in the synthesis. For example, by using methyl, ethyl, or butyl halides, a library of 1-allyloxy-alkoxybenzenes can be prepared for structure-activity relationship studies. google.comgoogle.com Small libraries of such compounds have been synthesized to screen for new inhibitors of insect olfaction or gustation. google.com

Comparative Studies of Synthetic Yields and Purity Across Analogues

The efficiency of the synthesis of dialkoxybenzene analogues can vary depending on the substitution pattern of the aromatic ring. Comparative data on the synthesis of positional isomers reveals differences in both yield and purity.

For example, in a documented synthesis, 1-allyloxy-4-propoxybenzene (the para-isomer) was obtained as a solid with a yield of 81% and a purity of 100% as determined by gas chromatography (GC). google.com In contrast, the synthesis of this compound (the ortho-isomer) under similar conceptual pathways resulted in a liquid product with a lower yield of 74%, and a purity of 99% (GC). google.com

These findings are summarized in the table below.

| Compound | Isomer Position | Yield (%) | Purity (%) | Physical State | Source |

|---|---|---|---|---|---|

| This compound | ortho | 74 | 99 | Liquid | google.com |

| 1-Allyloxy-4-propoxybenzene | para | 81 | 100 | Solid | google.com |

Impact of Structural Modifications on Chemical Reactivity Profiles

The substitution pattern of the alkoxy groups on the benzene (B151609) ring significantly influences the chemical reactivity of dialkoxybenzene isomers. The positions of these groups—whether ortho, meta, or para to each other—govern the electron density distribution on the aromatic ring and, consequently, its susceptibility and regioselectivity in various chemical reactions.

A prominent example is the divergent reactivity of dialkoxybenzene isomers with the electrophilic fluorinating agent Selectfluor. nsf.gov Research has shown that ortho- and para-dialkoxybenzenes predominantly undergo amination reactions in the presence of nitrogen heterocycles, while the corresponding meta-isomer exclusively yields fluorinated products. nsf.gov This stark difference in reaction outcome is rooted in the electronic properties of the isomers. Computational studies using Density Functional Theory (DFT) revealed that the meta-isomer is significantly more difficult to oxidize compared to the ortho- and para-isomers, which favors a different reaction pathway. nsf.gov

Similarly, the regioselectivity of electrophilic aromatic substitution, such as nitration, is highly dependent on the isomer structure. The dinitration of 1,2-dialkoxybenzenes proceeds with remarkable selectivity to give the 1,2-dialkoxy-4,5-dinitrobenzene product exclusively. acs.org This selectivity is attributed to the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. acs.org In contrast, the dinitration of 1,4-dialkoxybenzene derivatives shows surprising regioselectivity that can be altered by changing the solvent environment, indicating that solvation effects play a crucial role in directing the reaction. acs.org

Furthermore, structural differences between isomers also affect their photochemical reactivity. Studies on dimethoxybenzene isomers demonstrated that their light absorption characteristics, photodegradation rates, and quantum yields are highly dependent on the substitution pattern (ortho, meta, or para). copernicus.org These findings underscore the principle that even subtle changes in the molecular architecture of dialkoxybenzenes can lead to profoundly different chemical behaviors.

Design Principles for Novel Dialkoxybenzene Frameworks

The development of new materials and molecules based on the dialkoxybenzene scaffold is guided by several key design principles. These principles leverage the tunable nature of the alkoxy substituents and their positioning to achieve specific properties and functions.

Building Blocks for Functional Polymers: Dialkoxybenzenes are valuable monomers for creating conjugated polymers with tailored electronic and optical properties. acs.orgmit.edu A core design principle is the selection of the substitution pattern. For example, polymers incorporating 2,3-dialkoxybenzene units exhibit different absorption and emission spectra (typically blue-shifted) compared to those with 2,5-dialkoxybenzene units, a direct result of increased steric interactions in the polymer backbone. mit.edu This allows for the fine-tuning of materials for applications in organic electronics.

Scaffolds for Supramolecular Chemistry: Dialkoxybenzene derivatives are fundamental building blocks in the synthesis of macrocyclic hosts like pillar acs.orgarenes. thieme-connect.com A key design strategy is the co-oligomerization of two or more different 1,4-dialkoxybenzene monomers. This approach allows for the creation of "copillararenes" with precisely placed functional groups, which is essential for developing advanced host-guest systems and molecular sensors. thieme-connect.com Using a step-growth synthesis strategy can significantly improve the selectivity and yields of these complex structures. thieme-connect.com

Structure-Activity Relationship (SAR) Guided Discovery: A powerful design principle for discovering new bioactive molecules is the systematic synthesis and screening of compound libraries. google.com For dialkoxybenzenes, this involves creating a series of analogues where the nature of the alkoxy groups (e.g., propoxy, butoxy, allyloxy) and their positions (ortho, meta, para) are varied. google.comresearchgate.net By correlating these structural changes with biological activity, such as acaricidal or repellent effects, researchers can identify the key structural features required for potency and develop optimized compounds. sfu.casfu.ca

Computationally-Guided Design: Modern drug and materials design increasingly relies on computational methods like Density Functional Theory (DFT) to predict molecular properties before undertaking complex synthesis. consensus.app For dialkoxybenzenes, DFT calculations can predict reactivity, oxidation potentials, and electronic structure. nsf.govacs.org This allows researchers to rationalize observed reactivity patterns, such as the divergent outcomes in reactions with Selectfluor, and to design novel frameworks with desired electronic or chemical properties from the ground up. nsf.gov

By applying these principles, scientists can rationally design and synthesize novel dialkoxybenzene-based structures for a wide range of applications, from functional materials to new agrochemicals.

Exploration of Chemical and Biochemical Interactions of 1 Allyloxy 2 Propoxybenzene Non Clinical Focus

Interactions with Enzyme Systems and Ligand Binding Investigations

Research into the direct interactions of 1-allyloxy-2-propoxybenzene with specific enzyme systems is not extensively documented in publicly available scientific literature. The majority of studies on related dialkoxybenzenes have centered on its structural isomer, 1-allyloxy-4-propoxybenzene.

Studies on Enzyme Inhibition and Activation (e.g., Acetylcholinesterase, Cytochrome P450)

Direct experimental data on the inhibitory or activation effects of this compound on enzymes such as acetylcholinesterase (AChE) or cytochrome P450 (CYP450) is not available in the reviewed literature.

Studies on the positional isomer, 1-allyloxy-4-propoxybenzene, have shown it does not inhibit acetylcholinesterase from various sources, including humans, honey bees, and the mite Varroa destructor. nih.gov While some phenylpropanoids and benzene (B151609) derivatives are known to be metabolized by or interact with cytochrome P450 enzymes, specific data for the this compound isomer is lacking. google.comgoogle.comnih.govmdpi.com Research on the para-isomer has demonstrated that it can be metabolized through dealkylation by cytochrome P450cam. nih.govsfu.ca However, it is crucial to note that positional differences in substituent groups on the benzene ring can lead to significant variations in biological activity, and these findings for the para-isomer cannot be directly extrapolated to the ortho-isomer.

Identification of Potential Molecular Targets through Chemical Probes

There is no available research indicating the use of this compound as a chemical probe for identifying molecular targets. Methodologies involving the synthesis of fluorescent probes have been applied to the structural isomer 1-allyloxy-4-propoxybenzene to visualize its binding locations within the central nervous system of Varroa destructor mites, but similar studies for the ortho-isomer have not been reported. sfu.casfu.ca

Chemical Ecology and Behavioral Modulation Research

Investigations into this compound have primarily occurred within the context of chemical ecology, specifically focusing on its effects on insects.

Investigation of Olfactory and Gustatory System Interactions in Model Organisms

This compound has been synthesized and evaluated for its effects on the chemosensory systems of several insect species. In structure-activity relationship studies investigating compounds for the control of the honey bee parasite Varroa destructor, this compound (designated 3a{3,6}) was included for testing alongside its meta and para isomers. researchgate.netresearchgate.net These studies assessed the acaricidal effects, including movement and survival, of a series of dialkoxybenzenes. researchgate.net

Further research, detailed in patent literature, describes the testing of this compound as a potential olfaction inhibitor for the gypsy moth (Lymantria dispar). google.com The compound was part of a larger screening of alkoxy benzenes to identify molecules that could interfere with the moth's ability to detect pheromones and other odors. google.com Similarly, the compound has been identified as an oviposition deterrent for the cabbage looper, Trichoplusia ni. google.com

Synthesis and Identification Data for this compound

| Identifier | Synthesis Yield | Physical State | GC Retention Index (RI) | Purity | Reference |

|---|---|---|---|---|---|

| 3a{3,6} | 74% | Liquid | 12.51 | 99% | google.comgoogle.com |

Reported Bioactivity of this compound

| Organism | Activity Type | Reference |

|---|---|---|

| Varroa destructor (mite) | Tested for effects on movement and survival | researchgate.netresearchgate.net |

| Lymantria dispar (gypsy moth) | Olfaction inhibition | google.com |

| Trichoplusia ni (cabbage looper) | Oviposition deterrence | google.com |

Mechanisms of Chemosensing Disruption

The precise mechanism by which this compound disrupts chemosensing has not been fully elucidated. However, studies on related dialkoxybenzenes suggest a mode of action involving the disruption of the peripheral olfactory system, which interferes with the chemical recognition process. researchgate.net For instance, research on the gypsy moth has shown that certain dialkoxybenzenes can cause long-term inhibition of the electroantennogram (EAG) responses to the moth's pheromone, suggesting the compounds target components within the sensory hairs (sensilla) on the antenna. google.com While this compound was part of these screening efforts, specific mechanistic data for the ortho-isomer remains limited. google.com

Environmental Fate and Biodegradation Studies

Microbial Metabolism Pathways and Metabolite Identification

No research findings are available for the microbial metabolism of this compound.

Enzymatic Dealkylation Mechanisms and Catalytic Specificity

No research findings are available for the enzymatic dealkylation of this compound.

Emerging Research Avenues and Future Directions for 1 Allyloxy 2 Propoxybenzene

Integration in Advanced Organic Synthesis Strategies

There is currently no specific information available in scientific literature regarding the integration of 1-Allyloxy-2-propoxybenzene in advanced organic synthesis strategies. The unique positioning of the allyloxy and propoxy groups on the benzene (B151609) ring could theoretically offer interesting reactivity and serve as a building block for more complex molecules. However, without dedicated studies, its role as a synthon, intermediate, or precursor in the synthesis of novel organic compounds remains purely speculative.

Potential as Chemical Probes in Mechanistic Biological Studies

The potential of this compound as a chemical probe in mechanistic biological studies is an area that is yet to be explored. A related isomer, 1-allyloxy-4-propoxybenzene, has been investigated for its effects on the parasitic mite Varroa destructor, with fluorescent probes synthesized to visualize its binding location within the mite's central nervous system. sfu.ca This suggests that allyloxy-propoxybenzene scaffolds could have biological activity. However, without similar studies on the this compound isomer, its utility as a tool to investigate biological pathways and mechanisms is unknown.

Development of Green Chemistry Approaches for Synthesis

No specific research has been published on the development of green chemistry approaches for the synthesis of this compound. General principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, would be applicable to its synthesis. Future research could focus on developing environmentally benign synthetic routes, potentially utilizing catalytic methods or solvent-free conditions.

Exploration of Applications in Materials Science (non-biological)

The application of this compound in non-biological materials science is an unexplored field. The presence of the allyl group offers a potential site for polymerization or for grafting onto other materials to modify their surface properties. The aromatic core and ether linkages could also impart specific thermal or optical properties. However, in the absence of any experimental data, these remain theoretical possibilities.

Advanced Theoretical and Computational Applications in Molecular Design

There are no specific advanced theoretical and computational studies focused on the molecular design of this compound. Computational chemistry could be a valuable tool to predict its physicochemical properties, conformational analysis, and potential interactions with biological targets or materials. Such in silico studies could guide future experimental work and highlight promising areas for its application.

Q & A

Q. What are common synthetic routes for 1-Allyloxy-2-propoxybenzene, and how can reaction yields be optimized?

- Methodological Answer : A typical synthesis involves coupling reactions using precursors like 1-allyloxy-2-(2,2-dibromovinylidene)benzene with aryl boronic acids or alkynes under catalytic conditions (e.g., CuI, hydrazine ligands, and Na₃PO₄ in ethanol at 60°C). Post-reaction purification via silica gel column chromatography is critical for isolating the target compound. Yields (e.g., 75–86%) can be optimized by adjusting reaction time (18 hours), temperature, and stoichiometric ratios of reagents .

Q. What safety protocols should be followed when handling allyloxy-substituted aromatic compounds?

- Methodological Answer : Use engineering controls (fume hoods, local exhaust ventilation) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Implement strict waste segregation for halogenated byproducts and ensure emergency access to safety showers/eye wash stations. Refer to GHS Category 4 guidelines for acute toxicity (oral/dermal/inhalation) when designing risk assessments .

Q. How are spectroscopic techniques applied to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions and confirms allyl/propoxy group integration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretches at ~1200 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways for this compound?

- Methodological Answer : Route prediction platforms (e.g., Reaxys, Pistachio) use retrosynthetic algorithms to prioritize feasible pathways. Input the target structure to generate precursor options, scoring routes by plausibility (>0.01 threshold), step count, and reagent availability. Validate predictions with experimental data (e.g., cross-coupling efficiencies) and adjust for steric/electronic effects of allyl/propoxy groups .

Q. What strategies resolve contradictions in reaction yields across different synthetic methods?

- Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). For example, ethanol vs. THF may alter yields due to differences in solubility of intermediates. Use HPLC or GC-MS to monitor reaction progress and identify side products (e.g., dehalogenation byproducts in dibromo precursors). Statistical tools (ANOVA) quantify the significance of each variable .

Q. How do steric and electronic effects influence the reactivity of this compound in further functionalization?

- Methodological Answer : The allyl group introduces steric hindrance, affecting regioselectivity in electrophilic substitutions (e.g., nitration or halogenation). Computational modeling (e.g., molecular electrostatic potential maps) predicts electron-rich regions (para to alkoxy groups) for targeted functionalization. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) confirms computational insights .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting NMR data for allyloxy-propoxyphenyl derivatives?

- Methodological Answer : Compare experimental ¹H NMR shifts with simulated spectra (e.g., ACD/Labs or MestReNova). Overlapping signals (e.g., allyl CH₂ protons) can be resolved using 2D techniques (COSY, HSQC). For dynamic effects (e.g., rotational barriers in propoxy groups), variable-temperature NMR (VT-NMR) identifies conformational changes .

Q. What methodologies assess the environmental impact of this compound synthesis?

- Methodological Answer : Perform lifecycle analysis (LCA) to quantify waste generation (e.g., solvent recovery rates, halogenated byproducts). Use green chemistry metrics (E-factor, atom economy) to benchmark against sustainable alternatives (e.g., microwave-assisted synthesis). Collaborate with waste management specialists to ensure compliant disposal of hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.